

Application Notes and Protocols: Linalyl Hexanoate as a Fragrance Ingredient in Scientific Research

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Compound of Interest

Compound Name: *Linalyl hexanoate*

Cat. No.: *B1223099*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific data and experimental protocols related to the use of **linalyl hexanoate** as a fragrance ingredient. The information is intended to guide researchers in designing and conducting studies to evaluate its physicochemical properties, olfactory characteristics, and potential biological effects.

Physicochemical and Olfactory Properties

Linalyl hexanoate is a monoterpene ester valued for its fruity and green aroma profile.^[1] Understanding its physical and chemical characteristics is fundamental for its application in fragrance formulations and for designing relevant toxicological and biological studies.

Table 1: Physicochemical Properties of **Linalyl Hexanoate**

Property	Value	Reference
Molecular Formula	C ₁₆ H ₂₈ O ₂	[1]
Molecular Weight	252.40 g/mol	[2]
Appearance	Colorless, clear, oily liquid	[1]
Specific Gravity	0.900 @ 25°C	[1]
Boiling Point	252°C @ 760 mmHg	[1]
Flash Point	80.56°C (177°F) TCC	[1]
Solubility	Soluble in alcohol; Insoluble in water	[1]
Vapor Pressure	0.001 mmHg @ 25°C (estimated)	[1]
logP (o/w)	5.959 (estimated)	[1]

Table 2: Olfactory Thresholds of **Linalyl Hexanoate** and Related Compounds (Read-Across Data)

Note: Specific odor threshold data for **linalyl hexanoate** is not readily available in the reviewed literature. The following data for structurally related compounds, linalool and linalyl acetate, are provided for context and as a basis for read-across estimation.

Compound	Odor Threshold (in air)	Odor Description	Reference
Linalool	3.2 ng/L	Citrus-like, flowery	[3][4]
Linalyl Acetate	110.9 ng/L	Sweet, citrus, fresh	[3]

Toxicological Profile

The safety assessment of fragrance ingredients is crucial for their use in consumer products. This section summarizes the available toxicological data for **linalyl hexanoate**, with a focus on

skin sensitization, cytotoxicity, and genotoxicity. Where direct data is unavailable, information from structurally related compounds is presented.

Table 3: Summary of Toxicological Data

Endpoint	Assay	Result	Read-Across Compound	Reference
Skin Sensitization	LLNA	Weak sensitizer (EC3 = 25% for pure compound); Potency increases with autooxidation (EC3 = 3.6% for 10-week oxidized sample)	Linalyl Acetate	[5]
Cytotoxicity	Not specified	No direct data available. Linalool and linalyl acetate individually did not elicit cell death in SH-SY5Y cells, but a combination was cytotoxic.	Linalool, Linalyl Acetate	[6][7]
Genotoxicity	Ames Test	Linalool and Lavender oil were non-mutagenic. Linalyl acetate was also reported as non-mutagenic in some studies.	Linalool, Linalyl Acetate	[8][9]
Genotoxicity	Micronucleus Assay	Linalyl acetate increased micronuclei frequency in human	Linalyl Acetate, Linalool	[10]

		lymphocytes; Linalool was negative.		
Genotoxicity	BlueScreen HC Assay	Linalyl butyrate (a related ester) was negative for genotoxicity. This assay is used as a screening tool for fragrance materials.	Linalyl Butyrate	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of **linalyl hexanoate**.

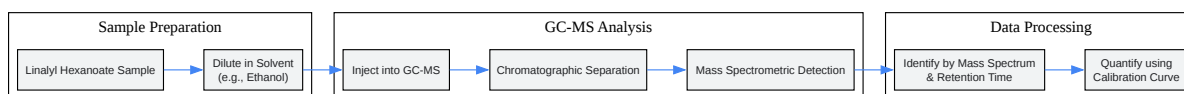
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity

Objective: To identify and quantify **linalyl hexanoate** and potential impurities in a sample.

Protocol:

- Sample Preparation: Dilute the **linalyl hexanoate** sample in a suitable solvent (e.g., ethanol or hexane) to a concentration of approximately 1 mg/mL.
- GC-MS System: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
- GC Conditions:
 - Injector Temperature: 250°C
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program:

- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: Increase to 280°C at a rate of 10°C/min.
- Hold: Hold at 280°C for 5 minutes.
- Injection Volume: 1 µL (splitless mode).
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-500.
- Data Analysis: Identify **linalyl hexanoate** by comparing its mass spectrum and retention time with a reference standard. Quantify by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of a **linalyl hexanoate** standard.



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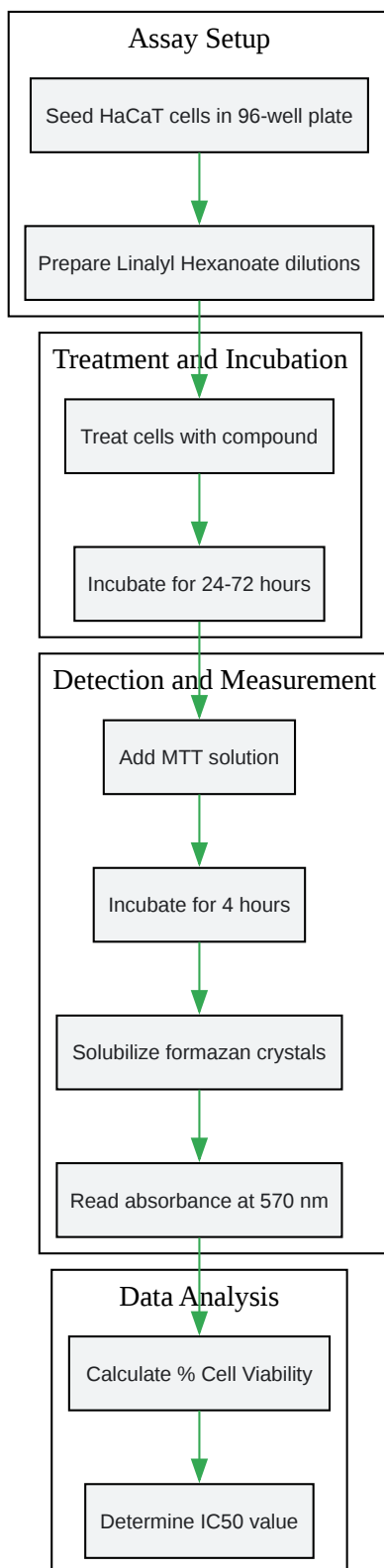
GC-MS analysis workflow for **linalyl hexanoate**.

Cytotoxicity Assessment using the MTT Assay

Objective: To determine the in vitro cytotoxicity of **linalyl hexanoate** on a relevant cell line (e.g., human keratinocytes like HaCaT).

Protocol:

- **Cell Culture:** Culture HaCaT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- **Cell Seeding:** Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- **Compound Preparation:** Prepare a stock solution of **linalyl hexanoate** in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).
- **Treatment:** Replace the culture medium with the medium containing different concentrations of **linalyl hexanoate**. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
- **Incubation:** Incubate the plate for 24, 48, or 72 hours.
- **MTT Addition:** After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.



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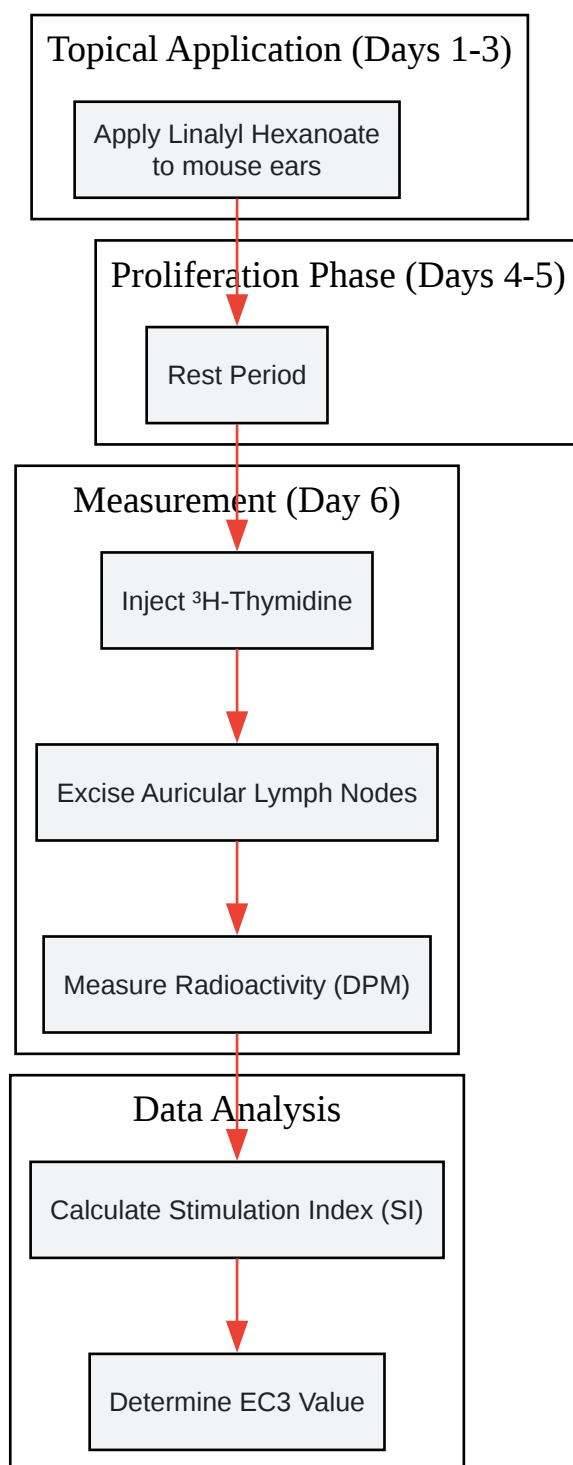
MTT assay workflow for cytotoxicity assessment.

Skin Sensitization Potential using the Murine Local Lymph Node Assay (LLNA)

Objective: To determine the skin sensitization potential of **linalyl hexanoate** by measuring lymphocyte proliferation in the draining lymph nodes of mice.

Protocol:

- Animals: Use female CBA/J mice, 8-12 weeks old.
- Dose Formulation: Prepare at least three concentrations of **linalyl hexanoate** in a suitable vehicle (e.g., acetone:olive oil, 4:1). A positive control (e.g., hexyl cinnamaldehyde) and a vehicle control should also be prepared.
- Application: Apply 25 μ L of the test substance, positive control, or vehicle control to the dorsum of both ears of each mouse (4-5 mice per group) daily for three consecutive days.
- ^3H -Thymidine Injection: On day 6, inject all mice intravenously with 20 μ Ci of ^3H -thymidine in saline.
- Lymph Node Excision: Five hours after the ^3H -thymidine injection, sacrifice the mice and excise the auricular lymph nodes from both ears.
- Single-Cell Suspension: Prepare a single-cell suspension from the pooled lymph nodes of each mouse by mechanical disaggregation.
- ^3H -Thymidine Incorporation Measurement: Precipitate the DNA with 5% trichloroacetic acid and measure the incorporated radioactivity by liquid scintillation counting. The results are expressed as disintegrations per minute (DPM) per mouse.
- Data Analysis: Calculate the Stimulation Index (SI) for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. An $\text{SI} \geq 3$ is considered a positive response. The EC3 value (the estimated concentration required to produce an SI of 3) can be calculated by linear interpolation of the dose-response data.

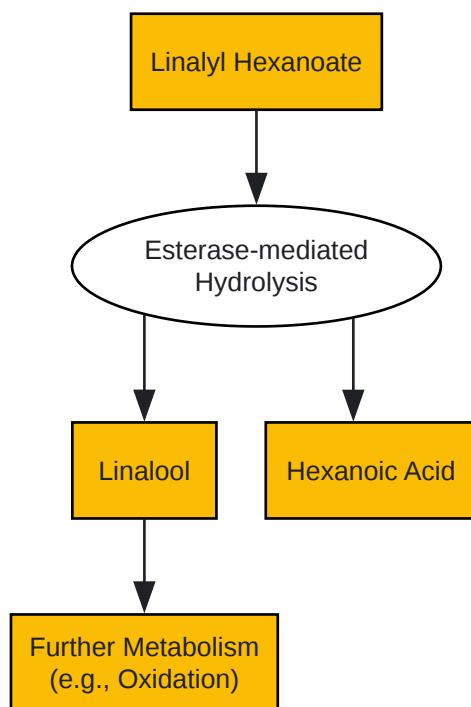


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Local Lymph Node Assay (LLNA) workflow.

Metabolic Pathways

Linalyl hexanoate is an ester and is expected to undergo hydrolysis in biological systems, catalyzed by esterase enzymes, to yield linalool and hexanoic acid. Linalool can then be further metabolized.



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